Cas no 930-96-1 (3-Bromothiophene-2-carboxaldehyde)

3-Bromothiophene-2-carboxaldehyde structure
930-96-1 structure
Product Name:3-Bromothiophene-2-carboxaldehyde
CAS-Nr.:930-96-1
MF:C5H3BrOS
MW:191.045719385147
MDL:MFCD00126680
CID:40293
PubChem ID:2797079
Update Time:2024-10-26

3-Bromothiophene-2-carboxaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Bromothiophene-2-carboxaldehyde
    • BUTTPARK 43\57-52
    • 3-BROMOTHIOPHENE-2-CARBALDEHYDE
    • 3-BROMO-2-FORMYLTHIOPHENE
    • 3-BROMO-2-THIOPHENECARBALDEHYDE
    • 3-Bromo-2-Formylthophene
    • 3-Bromo-thiophene-2-carbaldehyde
    • 3-Bromo-2-thiophenecarboxaldehyde
    • 3-Bromo-2-thiophenecarboxaldehyde (ACI)
    • 3-Bromo-2-thiophencarboxaldehyde
    • 3-Bromothiophene-2-aldehyde
    • 3-Bromothiophene-2-carboxaldehyde, 96%
    • BP-10706
    • MFCD00126680
    • 3-bromothiophen-2-aldehyde
    • Z1157754111
    • B2934
    • DB-024730
    • PB25976
    • SCHEMBL964511
    • SY019172
    • HY-W007753
    • AC-25791
    • EN300-97256
    • AKOS005069326
    • CS-W007753
    • 2-THIOPHENECARBOXALDEHYDE, 3-BROMO-
    • 10X-0872
    • W-204075
    • 3-bromothiophene carboxaldehyde
    • 930-96-1
    • J-640132
    • DTXSID20383882
    • 3-BROMO-2-THIOPHENE CARBOXALDEHYDE
    • J-800136
    • MDL: MFCD00126680
    • Inchi: 1S/C5H3BrOS/c6-4-1-2-8-5(4)3-7/h1-3H
    • InChI-Schlüssel: BCZHCWCOQDRYGS-UHFFFAOYSA-N
    • Lächelt: O=CC1=C(Br)C=CS1
    • BRN: 109757

Berechnete Eigenschaften

  • Genaue Masse: 189.90900
  • Monoisotopenmasse: 189.909
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 8
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 96.4
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 2.1
  • Topologische Polaroberfläche: 45.3A^2

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.755 g/mL at 25 °C
  • Schmelzpunkt: 24-25°C
  • Siedepunkt: 115°C/20mmHg(lit.)
  • Flammpunkt: 110℃(230℉)(lit.)
  • Brechungsindex: n20/D 1.635
  • Wasserteilungskoeffizient: Not miscible in water.
  • PSA: 45.31000
  • LogP: 2.32310
  • Sensibilität: Air Sensitive
  • Löslichkeit: Nicht bestimmt

3-Bromothiophene-2-carboxaldehyde Sicherheitsinformationen

3-Bromothiophene-2-carboxaldehyde Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

3-Bromothiophene-2-carboxaldehyde Preismehr >>

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SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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3-Bromothiophene-2-carboxaldehyde
930-96-1 96%
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¥1080 2024-05-20

3-Bromothiophene-2-carboxaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Synthesis, fluorescence and two-photon absorption properties of novel push-pull 5-aryl[3,2-b]thienothiophene derivatives
Raposo, M. Manuela M.; Herbivo, Cyril; Hugues, Vincent; Clermont, Guillaume; Castro, M. Cidalia R.; et al, European Journal of Organic Chemistry, 2016, 2016(31), 5263-5273

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 - 5 °C; 0.5 h, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ;  0 - 5 °C; 3 h, 0 - 5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 - 5 °C; 15 min, 0 - 5 °C
Referenz
Preparation of alkyl-substituted fused thiophenes
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -60 °C; 1 h, -60 °C
1.2 5 min, -60 °C; -60 °C → 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
Referenz
Boron containing compounds and their uses
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 12 h, rt
Referenz
Synthesis and characterization of liquid crystal molecules based on thieno [3,2-b] thiophene and their application in organic field-effect transistors
Liau, Wei-Lung; Su, Yi-Jen; Tseng, Hsiao-Fan; Chen, Jiun-Tai; Hsu, Chain-Shu, Liquid Crystals, 2017, 44(3), 557-565

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide
Referenz
Comparison of Ullmann/RCM and Ullmann/Bis-hydrazone Coupling Reactions; New Access to Benzodithiophenes for Dye-Sensitized Solar Cell and Thiahelicene Applications
Stephenson, G. Richard; Cauteruccio, Silvia; Doulcet, Julien, Synlett, 2014, 25(5), 701-707

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  -70 °C; 10 min, -70 °C
1.2 Solvents: Diethyl ether ;  30 min, -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referenz
Preparation of thieno[2,3-c]isoquinolines as inhibitors of PARP
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Diurea Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 0 °C; 0 °C → rt; 4 h, rt
Referenz
Indaceno derivatives as organic semiconductors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
Referenz
Optical Activity of Heteroaromatic Conjugated Polymer Films Prepared by Asymmetric Electrochemical Polymerization in Cholesteric Liquid Crystals: Structural Function for Chiral Induction
Kawabata, Kohsuke; Takeguchi, Masaki; Goto, Hiromasa, Macromolecules (Washington, 2013, 46(6), 2078-2091

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
Referenz
Highly Air-Stable Thieno[3,2-b]thiophene-Thiophene-Thiazolo[5,4-d]thiazole-Based Polymers for Light-Emitting Diodes
Mishra, Sarada P.; Palai, Akshaya K.; Kumar, Amit; Srivastava, Ritu; Kamalasanan, Modeeparampil N.; et al, Macromolecular Chemistry and Physics, 2010, 211(17), 1890-1899

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  30 - 40 min, -12 °C; 2 h, -12 °C
1.2 Solvents: Water ;  15 min, -12 °C; 1 h, -12 °C
Referenz
Synthesis of N-Substituted Condensed Tetrahydropyridine-Based Enaminones via Palladium-Catalyzed Intramolecular C-N Cross-coupling
Dousova, Hana; Ruzickova, Zdenka; Simunek, Petr, Journal of Heterocyclic Chemistry, 2018, 55(3), 670-684

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  2 h, 80 °C
Referenz
Facile Synthesis of S-Fused Multi-Membered Polycyclic Heterocycles: A Construction Strategy towards Thermally Stable Thiepine Derivatives
Ming, Binbin; Yan, Chuan; Xie, Shoudong; Liu, Si; Ren, Yingjian; et al, Chinese Journal of Chemistry, 2023, 41(1), 13-20

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
Referenz
The Effect of Ring Expansion in Thienobenzo[b]indacenodithiophene Polymers for Organic Field-Effect Transistors
Chen, Hu; Wadsworth, Andrew ; Ma, Chun; Nanni, Alice; Zhang, Weimin; et al, Journal of the American Chemical Society, 2019, 141(47), 18806-18813

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Water ;  -78 °C; 1 h, -78 °C
1.2 12 h, rt
Referenz
Preparation of polymers containing 1,2-bis(3-cyanothiophen-2-yl)ethene derivatives as organic semiconductor compounds and organic electronic devices containing them
, Korea, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Water ;  10 min, 70 °C
Referenz
Latent Carbene: Diaminomethylation of Thiophenes
Koidan, Georgyi; Hurieva, Anastasiya ; Zahorulko, Serhii ; Zadorozhny, Alexander; Lysenko, Viacheslav ; et al, European Journal of Organic Chemistry, 2022, 2022(40),

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 -
Referenz
Synthesis and physical properties of decylbithiophene end-capped oligomers based on naphthalene, anthracene and benzo[1,2-b:4,5-b']dithiophene
Jang, Sang Hun; Tai, Truong Ba; Kim, Min Kyu; Han, Jeong Woo; Kim, Yun-Hi; et al, Bulletin of the Korean Chemical Society, 2009, 30(3), 618-622

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  15 min, -78 °C; 15 min, -78 °C
1.2 2 h, -78 °C → rt
1.3 Solvents: Water ;  rt
Referenz
Convergent Synthesis of Fluorene Derivatives by a Rhodium-Catalyzed Stitching Reaction/Alkene Isomerization Sequence
Nishida, Masaki; Shintani, Ryo, Chemistry - A European Journal, 2019, 25(31), 7475-7479

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane
Referenz
Synthesis of Chiral Thiophene-containing Ligands and their Development in the Asymmetric Transition Metal Catalysis
Lohmann, Jan Klaas, 2003, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide ;  < 5 °C; 30 min, cooled
1.2 20 min, cooled; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, cooled
Referenz
Highly Emissive and Electrochemically Stable Thienylene Vinylene Oligomers and Copolymers: an Unusual Effect of Alkylsulfanyl Substituents
Jeeva, Shehzad; Lukoyanova, Olena; Karas, Athan; Dadvand, Afshin; Rosei, Federico; et al, Advanced Functional Materials, 2010, 20(10), 1661-1669

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  35 min, -78 °C; 1 h, -78 °C; 30 min, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, -78 °C; 20 h, -78 °C → rt
Referenz
Thiophene-Fused Borepins As Directly Functionalizable Boron-Containing π-Electron Systems
Levine, David R.; Siegler, Maxime A.; Tovar, John D., Journal of the American Chemical Society, 2014, 136(19), 7132-7139

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  cooled; 1 h, rt
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Correlation of structure and photovoltaic performance of benzo[1,2-b:4,5-b']dithiophene copolymers alternating with different acceptors
Yu, Jiangsheng; Zhao, Baofeng; Nie, Xuemei; Zhou, Baojin; Li, Yang; et al, New Journal of Chemistry, 2015, 39(3), 2248-2255

3-Bromothiophene-2-carboxaldehyde Raw materials

3-Bromothiophene-2-carboxaldehyde Preparation Products

3-Bromothiophene-2-carboxaldehyde Lieferanten

Suzhou Senfeida Chemical Co., Ltd
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(CAS:930-96-1)3-Bromothiophene-2-carbaldehyde
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Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:35
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Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:930-96-1)3-Bromothiophene-2-carboxaldehyde
Bestellnummer:A10975
Bestandsstatus:in Stock
Menge:100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 20:21
Preis ($):428.0
Email:sales@amadischem.com
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Suzhou Senfeida Chemical Co., Ltd
(CAS:930-96-1)3-Bromothiophene-2-carbaldehyde
sfd9684
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Menge:200kg
Preis ($):Untersuchung
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Amadis Chemical Company Limited
(CAS:930-96-1)3-Bromothiophene-2-carboxaldehyde
A10975
Reinheit:99%
Menge:100g
Preis ($):428.0
Email